2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
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Overview
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of microwave irradiation to shorten reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reaction conditions can vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
Scientific Research Applications
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one: This compound shares a similar pyrido[3,2-d]pyrimidine core but lacks the chlorobenzyl and m-tolylacetamide groups.
2-(m-Chlorobenzyl)-4-substituted-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e][1,2,4]thiadiazines: These compounds have similar structural features and are used in similar research contexts.
Uniqueness
The uniqueness of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a pyrido[3,2-d]pyrimidine core, which is fused with various functional groups that enhance its biological activity. This article reviews the biological activity of this compound based on existing research, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The molecular formula of this compound is C22H22ClN4O3, with a molecular weight of approximately 434.9 g/mol. The presence of a dioxo group and chlorobenzyl substituent contributes to its potential interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits significant antimicrobial activity. Its structural components may interact with bacterial and fungal enzymes or receptors, inhibiting their growth. For instance, derivatives of similar pyrido[3,2-d]pyrimidines have shown promising results against various pathogens.
Pathogen | Activity | Reference |
---|---|---|
Xanthomonas axonopodis | Inhibition observed | |
Ralstonia solanacearum | Moderate activity reported | |
Alternaria solani | Effective against strains |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, derivatives containing similar structural motifs have been assessed for their effectiveness as α-glucosidase inhibitors. These studies indicate that compounds with polar groups enhance inhibitory activity.
Enzyme | Inhibition Activity | Reference |
---|---|---|
α-Glucosidase | Significant inhibition | |
iNOS | Moderate to high inhibition |
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. The chlorobenzyl group enhances lipophilicity, improving membrane penetration and target interaction.
Key Findings:
- Dioxo Group : Contributes to nucleophilic attack mechanisms.
- Chlorine Substituents : Enhance binding affinity to biological targets.
- Amide Functionality : Facilitates interactions with enzyme active sites.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antiviral Activity : A related pyrido[3,2-d]pyrimidine derivative displayed potent antiviral effects against HIV-1, suggesting that modifications can lead to enhanced efficacy in viral infections.
- Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cell lines through enzyme inhibition pathways.
Properties
Molecular Formula |
C23H19ClN4O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-4-2-5-18(12-15)26-20(29)14-27-19-6-3-11-25-21(19)22(30)28(23(27)31)13-16-7-9-17(24)10-8-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
ILKWIALMUMKANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Origin of Product |
United States |
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